molecular formula C19H18IN3O5 B2576748 Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-42-3

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B2576748
CAS No.: 478246-42-3
M. Wt: 495.273
InChI Key: VXYFWESOWXZKRA-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is a complex organic compound with the molecular formula C19H18IN3O5 This compound is characterized by the presence of an iodinated benzoyl group, a piperazine ring, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process:

    Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 4-iodobenzoyl chloride is then reacted with piperazine to form 4-(4-iodobenzoyl)piperazine.

    Esterification: The final step involves the reaction of 4-(4-iodobenzoyl)piperazine with methyl 3-nitrobenzoate in the presence of a suitable catalyst, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-[4-(4-aminobenzoyl)piperazin-1-yl]-3-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The iodinated benzoyl group and the nitrobenzoate ester are key functional groups that enable the compound to bind to and modulate the activity of target proteins or enzymes. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-nitrobenzoate
  • Methyl 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate
  • Methyl 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-nitrobenzoate

Uniqueness

Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may have different reactivity and biological profiles.

Properties

IUPAC Name

methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O5/c1-28-19(25)14-4-7-16(17(12-14)23(26)27)21-8-10-22(11-9-21)18(24)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFWESOWXZKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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